Cas no 17097-73-3 (Benzeneethanamine, a-ethyl-3,4,5-trimethoxy-)

Benzeneethanamine, a-ethyl-3,4,5-trimethoxy- structure
17097-73-3 structure
Product Name:Benzeneethanamine, a-ethyl-3,4,5-trimethoxy-
CAS No:17097-73-3
MF:C13H21NO3
MW:239.310744047165
CID:155597
PubChem ID:204932
Update Time:2025-04-19

Benzeneethanamine, a-ethyl-3,4,5-trimethoxy- Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanamine, a-ethyl-3,4,5-trimethoxy-
    • 1-(3,4,5-trimethoxyphenyl)butan-2-amine
    • 1-(3,4,5-Trimethoxyphenyl)butane-2-amine
    • α-Ethylmescaline
    • 1-(2-Aminobutyl)-3,4,5-trimethoxybenzene
    • α-Ethyl-3,4,5-trimethoxybenzeneethanamine
    • Phenethylamine, alpha-ethyl-3,4,5-trimethoxy-
    • Benzeneethanamine, alpha-ethyl-3,4,5-trimethoxy-
    • Q4651327
    • 17097-73-3
    • BRN 2977917
    • DTXSID30937911
    • LT8WCD9HNK
    • 3,4,5-Trimethoxy-alpha-ethylphenethylamine
    • UNII-LT8WCD9HNK
    • .ALPHA.-ETHYL MESCALINE
    • SCHEMBL20970858
    • alpha-Ethylmescaline
    • AKOS005849757
    • alpha-Ethyl-3,4,5-trimethoxyphenethylamine
    • Inchi: 1S/C13H21NO3/c1-5-10(14)6-9-7-11(15-2)13(17-4)12(8-9)16-3/h7-8,10H,5-6,14H2,1-4H3
    • InChI Key: DCYONQVUAUEKAJ-UHFFFAOYSA-N
    • SMILES: O(C)C1C(=C(C=C(C=1)CC(CC)N)OC)OC

Computed Properties

  • Exact Mass: 239.15223
  • Monoisotopic Mass: 239.152144
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 53.7

Experimental Properties

  • Density: 1.034
  • Boiling Point: 337.2°Cat760mmHg
  • Flash Point: 156.4°C
  • Refractive Index: 1.504
  • PSA: 53.71

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